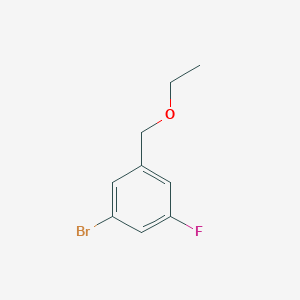

1-Bromo-3-(ethoxymethyl)-5-fluorobenzene

Vue d'ensemble

Description

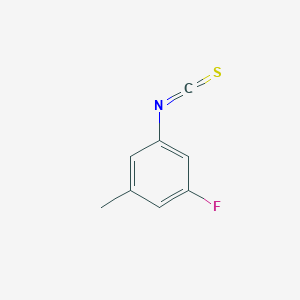

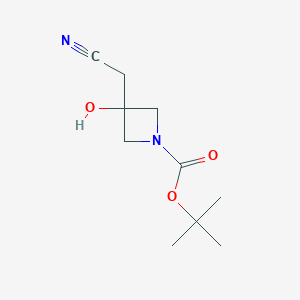

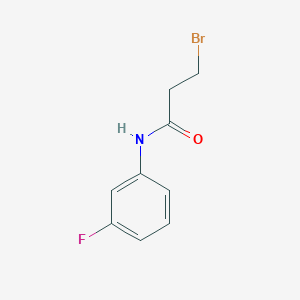

1-Bromo-3-(ethoxymethyl)-5-fluorobenzene is an organic compound with the chemical formula C9H10BrFO . It is mainly used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.

Molecular Structure Analysis

The molecular structure of 1-Bromo-3-(ethoxymethyl)-5-fluorobenzene consists of a benzene ring substituted with a bromo group, a fluoro group, and an ethoxymethyl group . The exact spatial arrangement of these groups would depend on the specific synthesis method and conditions.Physical And Chemical Properties Analysis

1-Bromo-3-(ethoxymethyl)-5-fluorobenzene is a liquid at room temperature . Its exact physical and chemical properties, such as boiling point, density, and refractive index, are not provided in the search results.Applications De Recherche Scientifique

Chemoselective Synthesis

The cobalt-catalyzed methoxycarbonylation of polysubstituted bromo- and chloro-fluorobenzenes demonstrates the chemoselectivity of this process, providing a reliable platform for synthesizing various fluorobenzoic acid derivatives from available raw materials. This method retains fluorine substituents, indicating anion-radical activation of aryl halides, and has been elaborated for good yield production of fluorobenzoic acid derivatives (Boyarskiy et al., 2010).

Photofragment Spectroscopy

The ultraviolet photodissociation of 1-bromo-3-fluorobenzene and its derivatives at 266 nm has been studied using a universal crossed molecular beams machine combined with photofragment translational spectroscopy. This research offers insights into the energy distributions and anisotropy parameters of photofragments, contributing to a deeper understanding of the photodissociation mechanism and the substitution effect of fluorine atoms (Xi-Bin Gu et al., 2001).

Heterocyclic Synthesis

The reaction of fluorinated lithiobenzenes with halobenzaldehydes and subsequent treatment has efficiently led to the synthesis of aryl- or arylmethylacridinones, showcasing the utility of fluorinated benzene derivatives in constructing complex heterocyclic structures (Kobayashi et al., 2013).

Synthesis of Radiopharmaceutical Precursors

1-Bromo-4-[18F]fluorobenzene serves as a crucial synthon for 18F-arylation reactions in the production of radiopharmaceuticals. Its preparation via nucleophilic aromatic substitution reactions emphasizes the importance of bromo-fluorobenzenes in developing diagnostic tools (Ermert et al., 2004).

Electrolyte Additives for Lithium-ion Batteries

Research on novel bi-functional electrolyte additives like 4-bromo-2-fluoromethoxybenzene for lithium-ion batteries highlights the role of fluorinated benzene derivatives in enhancing battery safety and performance. These additives can polymerize to form protective films and improve thermal stability without compromising battery cycle performance (Zhang Qian-y, 2014).

Mécanisme D'action

The mechanism of action of 1-Bromo-3-(ethoxymethyl)-5-fluorobenzene in chemical reactions would depend on the specific reaction conditions and the other reactants involved. For example, in an E2 elimination reaction, a base could deprotonate a hydrogen atom adjacent to the bromine atom, leading to the formation of a double bond and the expulsion of the bromine atom .

Safety and Hazards

While specific safety and hazard information for 1-Bromo-3-(ethoxymethyl)-5-fluorobenzene is not available in the search results, brominated organic compounds can be hazardous. They are typically highly flammable and can react with some metals to form dangerous products . Proper safety precautions should be taken when handling this compound.

Propriétés

IUPAC Name |

1-bromo-3-(ethoxymethyl)-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c1-2-12-6-7-3-8(10)5-9(11)4-7/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYOWLCDMFBPGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC(=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-5-iodoimidazo[2,1-b]thiazole](/img/structure/B1380168.png)

![2-[2-(Sulfanylmethyl)phenyl]acetic acid](/img/structure/B1380173.png)